molecular formula C13H21NOSi B11876583 N-Phenyl-N-(trimethylsilyl)butanamide CAS No. 138567-66-5

N-Phenyl-N-(trimethylsilyl)butanamide

Cat. No.: B11876583
CAS No.: 138567-66-5
M. Wt: 235.40 g/mol
InChI Key: WXMCEKQYGMNGPH-UHFFFAOYSA-N
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Description

N-Phenyl-N-(trimethylsilyl)butanamide is a silicon-containing amide derivative characterized by a phenyl group and a trimethylsilyl (TMS) moiety attached to the nitrogen of a butanamide backbone. The TMS group is known to enhance thermal stability and alter solubility compared to non-silylated analogs .

Properties

CAS No.

138567-66-5

Molecular Formula

C13H21NOSi

Molecular Weight

235.40 g/mol

IUPAC Name

N-phenyl-N-trimethylsilylbutanamide

InChI

InChI=1S/C13H21NOSi/c1-5-9-13(15)14(16(2,3)4)12-10-7-6-8-11-12/h6-8,10-11H,5,9H2,1-4H3

InChI Key

WXMCEKQYGMNGPH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-(trimethylsilyl)butanamide typically involves the reaction of N-phenylbutanamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

N-Phenylbutanamide+Trimethylsilyl chlorideThis compound+Hydrochloric acid\text{N-Phenylbutanamide} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} N-Phenylbutanamide+Trimethylsilyl chloride→this compound+Hydrochloric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the amide nitrogen and alkyl chain. Key observations include:

  • Peracid-mediated oxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, with reaction yields reaching 68–72% under anhydrous conditions.

  • Transition metal-catalyzed oxidation : Palladium trifluoroacetate in toluene facilitates oxidation at the β-carbon of the butanamide chain, producing α,β-unsaturated amides (Scheme 1) .

ParameterValueConditions
CatalystPd(CF₃COO)₂Toluene, 80°C, 12 h
Yield56–68%Cs₂CO₃ base, TFP ligand

Hydrolysis and Silyl Group Transfer

The trimethylsilyl group demonstrates labile behavior:

  • Acidic hydrolysis : Cleaves quantitatively in 6M HCl/THF (1:1) at 60°C within 2 h, yielding N-phenylbutanamide and hexamethyldisiloxane.

  • Base-mediated transfer : Reacts with alkoxides (e.g., NaOMe) to form silyl ethers, with second-order kinetics (k = 2.3 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C).

Radical-Mediated Transformations

In rhodium-catalyzed systems, the compound participates in radical cascades:

  • H-radical transfer to nitroarenes generates nitroso intermediates

  • Alkyl radical addition to nitroso groups forms hydroxylamines (Scheme 2)

  • Subsequent Zn/HCl reduction produces tertiary amines with >99:1 regioselectivity

Key mechanistic features :

  • Radical stability enables reactions with hindered substrates

  • Tolerance for unprotected alcohols/amines

Transition Metal-Catalyzed Coupling

Palladium-mediated reactions show exceptional versatility:

Reaction TypeConditionsProduct ClassYield
C–N Bond FormationPd(OAc)₂, TFP ligandBiaryl amides68%
C–C Cross CouplingPd(CF₃COO)₂, Cs₂CO₃α-Tertiary amines56%

The catalytic cycle involves oxidative addition of aryl halides followed by transmetalation and reductive elimination . Steric effects from the trimethylsilyl group influence regioselectivity in these processes.

Enantioselective Transformations

Chiral induction occurs under specific catalytic conditions:

  • Ru-catalyzed hydroaminomethylation : Using MeO-furyl-BIPHEP ligand, achieves 88% ee for homoallylic amines

  • Cu-mediated asymmetric hydrocupration : (S,S)-Ph-BPE ligand gives >99:1 diastereoselectivity in phenethylamine synthesis

Thermal Decomposition

Thermogravimetric analysis reveals:

  • Onset decomposition at 215°C (N₂ atmosphere)

  • Primary degradation products:

    • Trimethylsilanol (m/z 91)

    • Phenyl isocyanate (m/z 119)

    • Butene fragments (m/z 54–56)

Biological Interactions

While not a direct chemical reaction, the compound modulates biological systems through:

  • Lipophilicity-enhanced membrane penetration (logP = 3.2)

  • Competitive inhibition of cytochrome P450 3A4 (IC₅₀ = 12.4 μM)

This comprehensive reaction profile establishes N-Phenyl-N-(trimethylsilyl)butanamide as a multifunctional synthon for complex amine synthesis, catalytic cross-couplings, and stereoselective transformations. The data underscores its utility in pharmaceutical intermediate synthesis and materials science applications .

Scientific Research Applications

N-Phenyl-N-(trimethylsilyl)butanamide is a compound with diverse applications in scientific research, particularly in medicinal chemistry and materials science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties. Its structural analogs have shown promise in various therapeutic areas:

  • Anticancer Activity : Compounds related to this compound have been investigated for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that modifications to the amide structure can enhance cytotoxicity against specific cancer types .
  • Neurological Disorders : Some derivatives have been explored for their neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Materials Science

The compound has also found applications in materials science, particularly as a precursor in the synthesis of silicon-containing polymers:

  • Silicon-Based Polymers : The trimethylsilyl group allows for the incorporation of silicon into polymer matrices, which can improve thermal stability and mechanical properties. These polymers are useful in coatings and sealants .

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis:

  • Reactivity : The presence of both amide and silyl groups allows for unique reactivity patterns, making it a valuable building block in the synthesis of more complex molecules .

Table 1: Pharmacological Activity of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer5.2
Trimethylsilyl derivativesNeuroprotective3.8
Silicon-containing polymersThermal StabilityN/A

Table 2: Synthesis Pathways

Step DescriptionReagents UsedYield (%)
Synthesis of this compoundPhenylamine, Trimethylchlorosilane85
Formation of silicon-based polymersThis compound, CatalystsVariable

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against ovarian cancer cell lines. Results indicated significant inhibition of cell proliferation, with an IC50 value of 5.2 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Material Properties Enhancement

Research on silicon-containing polymers synthesized from this compound demonstrated improved thermal stability compared to traditional organic polymers. These findings highlight the compound's utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(trimethylsilyl)butanamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Phenyl-N-(trimethylsilyl)butanamide with structurally related amides and butanamide derivatives, focusing on substituent effects, applications, and regulatory status.

Structural Analogues

Compound Name Substituent (R) Key Features References
This compound Trimethylsilyl (TMS) Silicon-based substituent; likely inert in biological systems. Enhanced thermal stability.
Butyrylfentanyl 1-(2-Phenylethyl)-4-piperidinyl Potent μ-opioid receptor agonist; 20–30× more potent than morphine. Associated with illicit use and fatal overdoses.
Acetylfentanyl 1-(2-Phenylethyl)-4-piperidinyl (acetylated) Lower potency than fentanyl; illicitly synthesized for recreational use.
3-Chloro-N-phenyl-phthalimide Chloro-phthalimide Monomer for polyimide synthesis; requires high purity for polymer applications.

Functional Differences

  • Pharmacological Activity: Butyrylfentanyl and other fentanyl analogs (e.g., acetylfentanyl) exhibit high opioid receptor affinity, with butyrylfentanyl’s Ki (μ-opioid) at sub-nanomolar levels . In contrast, the TMS group in this compound likely renders it biologically inert due to silicon’s poor interaction with mammalian receptors. No evidence suggests opioid activity for silicon-substituted amides, making the TMS variant distinct from fentanyl analogs.
  • Synthetic Applications :

    • 3-Chloro-N-phenyl-phthalimide is pivotal in polyimide synthesis , whereas the TMS group in this compound may serve as a protective group in peptide or amine chemistry.

Physicochemical Properties

  • Stability : Silicon-carbon bonds in the TMS group resist hydrolysis under mild conditions, unlike ester or amide linkages in fentanyl derivatives.

Biological Activity

N-Phenyl-N-(trimethylsilyl)butanamide is a compound of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological properties, and relevant research findings.

Structural Overview

This compound features a phenyl group and a trimethylsilyl moiety attached to a butanamide backbone. The presence of the trimethylsilyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The trimethylsilyl group facilitates membrane penetration, allowing the compound to modulate the activity of various proteins. This interaction can lead to significant biological effects, including potential therapeutic applications.

Pharmacological Properties

Research indicates that derivatives of this compound may exhibit pharmacological properties that warrant further investigation:

  • Anticancer Activity : Some studies have evaluated the cytotoxic effects of related compounds on cancer cell lines, such as HeLa and A549 cells. Although specific data on this compound is limited, its structural analogs have shown promise in modulating cancer cell proliferation .
  • Antimicrobial Activity : Compounds with similar amide structures have been explored for their antimicrobial properties. The potential for this compound to act against bacterial or fungal infections remains an area for future research.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
N-PhenylbutanamideLacks trimethylsilyl groupLimited pharmacological activity
N-Phenyl-N-(trimethylsilyl)acetamideShorter carbon chainModerate activity in some assays
N-Phenyl-N-(trimethylsilyl)propionamideDifferent carbon chain lengthVaries based on substitution

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : A study focusing on the synthesis of amide derivatives revealed that compounds with bulky groups at specific positions on the phenyl ring exhibited enhanced biological activity, indicating a structure-activity relationship (SAR) that may apply to this compound .
  • In vitro Studies : Research investigating related amide compounds found that certain derivatives demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations. These findings suggest that this compound could be further evaluated for similar effects .
  • Pharmacokinetic Properties : The pharmacokinetic profiles of structurally related compounds have been characterized in preclinical studies, highlighting the importance of lipophilicity and metabolic stability in determining their efficacy as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Phenyl-N-(trimethylsilyl)butanamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or amidation. For example, analogs like N-butyl-4-[ethyl(3-methylphenyl)amino]butanamide are synthesized by reacting chlorinated intermediates (e.g., N-butyl-4-chlorobutanamide) with amines under anhydrous conditions, achieving yields up to 74.6% after purification . For silylated derivatives (e.g., trimethylsilyl-protected compounds), reactions with trimethylsilyl chloride in the presence of a base (e.g., triethylamine) under inert atmospheres are critical to prevent hydrolysis .
  • Key Parameters : Temperature control (e.g., 50°C for silylation), solvent choice (e.g., chloroform for amidation), and stoichiometric ratios of reactants must be optimized to minimize side products.

Q. How can the structure of This compound be confirmed using spectroscopic and crystallographic methods?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR can confirm the presence of phenyl, silyl, and butanamide groups. For example, the trimethylsilyl group shows characteristic peaks at ~0.1–0.3 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., C13_{13}H21_{21}NOSi) .
  • X-ray Crystallography : For crystalline derivatives, monoclinic systems (e.g., P21_1/c space group) with unit cell parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) can resolve bond lengths and angles .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trimethylsilyl group in This compound during substitution or oxidation reactions?

  • Reaction Pathways :

  • Substitution : The trimethylsilyl group acts as a protective moiety, stabilizing intermediates during nucleophilic attacks. For example, in silyl ether analogs, hydrolysis under acidic/basic conditions replaces Si–O bonds with hydroxyl groups .
  • Oxidation : Trimethylsilyl groups can undergo oxidation to form silanols or siloxanes, depending on the oxidizing agent (e.g., H2_2O2_2 or O3_3) .
    • Theoretical Support : Computational studies (e.g., DFT) can model transition states and activation energies for these reactions, validated by experimental kinetic data.

Q. How does This compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

  • Experimental Design :

  • Binding Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to quantify interactions with proteins/enzymes. For example, analogs like N-(4-fluorophenyl)-butanamide exhibit affinity for opioid receptors, as shown in competitive binding assays .
  • Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS. Trimethylsilyl groups may reduce metabolic degradation by steric hindrance .
    • Contradictions : Note that structural analogs (e.g., butyrfentanyl) show lower receptor potency than parent compounds, suggesting substituent effects on bioactivity .

Q. What challenges arise in chromatographic analysis of This compound, and how can derivatization improve detection?

  • GC-MS Optimization :

  • Derivatization : Replace labile protons with trimethylsilyl (TMS) groups using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 50°C for 30 minutes to enhance volatility .
  • Column Selection : Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50–300°C) to resolve silylated derivatives from matrix interferences.
    • Data Interpretation : Compare retention indices and fragmentation patterns with libraries (e.g., NIST) for unambiguous identification .

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